molecular formula C10H13BrClNO B13507617 6-Bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

6-Bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B13507617
M. Wt: 278.57 g/mol
InChI Key: ASZWBOANVVXOKD-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C10H12BrNO·HCl and a molecular weight of 278.58 g/mol . This compound is a derivative of tetrahydroquinoline, which is a nitrogen-containing heterocycle. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the bromination of 3-methoxy-1,2,3,4-tetrahydroquinoline. This can be achieved through the reaction of 3-methoxy-1,2,3,4-tetrahydroquinoline with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature, and the product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Biological Activity

6-Bromo-3-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Molecular Characteristics

PropertyDetails
CAS No. 2613385-46-7
Molecular Formula C10H13BrClNO
Molecular Weight 278.6 g/mol
Purity 95%

The compound features both bromine and methoxy groups, which enhance its chemical reactivity and biological activity. The bromine atom allows for further functionalization, while the methoxy group increases lipophilicity, facilitating interactions with biological targets .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : The compound was tested using the MTT assay against Hep-G2 liver carcinoma and MCF7 breast cancer cell lines. Results showed significant inhibition of cell proliferation at micromolar concentrations .

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : The compound binds to specific enzymes involved in cell proliferation, potentially inhibiting their activity and leading to reduced tumor growth.
  • Receptor Interaction : It may also interact with cell surface receptors, modulating signaling pathways that affect cellular responses .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds to highlight its unique properties.

Compound NameAnticancer Activity (GI50)Mechanism of Action
6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride ModerateEnzyme inhibition
6-Methoxy-1,2,3,4-tetrahydroisoquinoline HighTubulin polymerization inhibition
This compound Very HighEnzyme and receptor modulation

Study on Anticancer Activity

A study published in Nature evaluated the cytotoxicity of various quinoline derivatives. Among them, this compound showed superior activity against resistant cancer cell lines compared to traditional chemotherapeutics like paclitaxel. The GI50 values for this compound ranged from 1.5 to 1.7 nM against multiple human tumor cell lines .

Research on Antimicrobial Properties

In addition to anticancer effects, this compound has been investigated for antimicrobial activity. Preliminary studies suggest it may inhibit the growth of certain bacterial strains through similar mechanisms of enzyme inhibition and receptor interaction .

Properties

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

6-bromo-3-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride

InChI

InChI=1S/C10H12BrNO.ClH/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9;/h2-4,9,12H,5-6H2,1H3;1H

InChI Key

ASZWBOANVVXOKD-UHFFFAOYSA-N

Canonical SMILES

COC1CC2=C(C=CC(=C2)Br)NC1.Cl

Origin of Product

United States

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